(4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones in the presence of a base. The reaction conditions may include:
Solvent: Common solvents used in such reactions include ethanol, methanol, or acetonitrile.
Catalyst: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Studies may focus on understanding its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential therapeutic agent. Research may involve preclinical and clinical studies to evaluate its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings. Its unique chemical properties can contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of (4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4Z)-4-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-2-(4-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N2O3/c1-3-4-11-31-18-10-5-14(13-19(18)30-2)12-17-20(22(24,25)26)27-28(21(17)29)16-8-6-15(23)7-9-16/h5-10,12-13H,3-4,11H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMFBSOKBTRJI-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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